molecular formula C6H8O8 B1212313 Hydroxycitric acid CAS No. 27750-10-3

Hydroxycitric acid

Cat. No.: B1212313
CAS No.: 27750-10-3
M. Wt: 208.12 g/mol
InChI Key: ZMJBYMUCKBYSCP-CVYQJGLWSA-N
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Description

Garcinia acid, also known as (-)-Hydroxycitric acid, is a naturally occurring compound found predominantly in the rind of the Garcinia cambogia fruit. This fruit is native to India and Southeast Asia and has been traditionally used in culinary practices as a condiment and food preservative. Garcinia acid has gained significant attention due to its potential health benefits, particularly in weight management and metabolic health .

Scientific Research Applications

Garcinia acid has a wide range of applications in scientific research:

Safety and Hazards

There have been reports of serious liver problems in some people who have taken products containing Garcinia acid . Other side effects include nausea, stomach discomfort, and headache . It is unclear if Garcinia acid is the actual cause of these problems or if they are due to other factors .

Future Directions

The safety and efficacy of Garcinia acid need to be further studied. Human clinical trials and mechanism-of-action studies must be carried out to verify whether any of the compounds present in Garcinia may be used as a lead in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Garcinia acid can be synthesized through various chemical routes. One common method involves the condensation of citric acid with hydroxycitrate under controlled conditions. This process typically requires a catalyst and specific temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of Garcinia acid often involves extraction from the Garcinia cambogia fruit rind. The extraction process includes drying the rind, followed by solvent extraction using water or ethanol. The extract is then purified through filtration and crystallization to obtain Garcinia acid in its pure form .

Chemical Reactions Analysis

Types of Reactions: Garcinia acid undergoes several types of chemical reactions, including:

    Oxidation: Garcinia acid can be oxidized to produce various derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert Garcinia acid into its reduced forms, which might exhibit distinct properties.

    Substitution: Substitution reactions involving Garcinia acid can lead to the formation of new compounds with potential therapeutic applications.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxycitric acid derivatives, which may have unique biological and chemical properties .

Mechanism of Action

Garcinia acid exerts its effects primarily by inhibiting the enzyme ATP-citrate lyase, which plays a crucial role in the conversion of carbohydrates into fat. By blocking this enzyme, Garcinia acid reduces the synthesis of fatty acids and cholesterol, leading to decreased fat storage and improved lipid profiles. Additionally, it may enhance serotonin levels, contributing to appetite suppression and reduced food intake .

Comparison with Similar Compounds

    Citric acid: Shares structural similarities with Garcinia acid but lacks the specific inhibitory effects on ATP-citrate lyase.

    Malic acid: Another organic acid with similar metabolic roles but different biological activities.

    Tartaric acid: Used in similar applications but with distinct chemical properties.

Uniqueness of Garcinia Acid: Garcinia acid is unique due to its potent inhibitory effect on ATP-citrate lyase, which is not observed in other similar compounds. This specific action makes it particularly effective in weight management and metabolic health applications.

Properties

IUPAC Name

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJBYMUCKBYSCP-CVYQJGLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276669, DTXSID601045116
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27750-10-3, 4373-35-7
Record name (-)-Hydroxycitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27750-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garcinia acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCITRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 g equivalent of the hydroxy citric acid—potassium salt solution from Example 2 was taken into a glass beaker fitted with a stirring arrangement. To this solution, 43 g of the dried calcium salt from Example 1 was added and the mixture was stirred to yield a clear solution. The resultant solution was spray dried to yield a salt of hydroxycitric acid with the following analysis: potassium content 11% to 18%, calcium content 5% to 12%, structural moisture 3% to 5% and hydroxycitric acid content 70% to 76%. The sodium content was less than 0.5% and lactone less than 0.5%. The combined salt has a solubility of 5 g in 100 mL of deionized water at room temperature. This salt composition is tasteless and white in color. A solution of 5 g in 100 ml of de-ionized sterile water was subjected to an accelerated storage study chamber for 2 months. After 2 months it was observed that the salt did not precipitate out. The solution retained its clarity. Therefore, it can be safely concluded that, after dissolution in water, the salt composition does not decompose during storage.
Name
hydroxy citric acid potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
43 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hydroxycitric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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